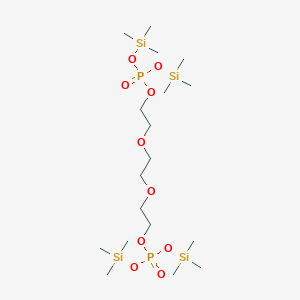

PEG4-bis(phosphonic acid trimethylsilyl ester)

Description

Properties

IUPAC Name |

2-[2-[2-bis(trimethylsilyloxy)phosphoryloxyethoxy]ethoxy]ethyl bis(trimethylsilyl) phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H48O10P2Si4/c1-31(2,3)25-29(19,26-32(4,5)6)23-17-15-21-13-14-22-16-18-24-30(20,27-33(7,8)9)28-34(10,11)12/h13-18H2,1-12H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULVMOCBMZYVPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OP(=O)(OCCOCCOCCOP(=O)(O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H48O10P2Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches

Two primary routes dominate the synthesis:

-

Phosphorylation followed by silylation : Introducing phosphonic acid groups onto PEG4, followed by TMS protection.

-

Direct silylation of pre-formed phosphonate esters : Using silylating agents to protect phosphonate intermediates.

Stepwise Preparation Methods

Starting Material Preparation: PEG4 Diol

The synthesis begins with PEG4 diol, a commercially available substrate. Key quality controls include:

Phosphorylation of PEG4 Diol

Phosphorylation introduces bis(phosphonic acid) groups. Two methods are prevalent:

Using Phosphorus Trichloride (PCl₃)

-

Reaction conditions : PEG4 diol reacts with PCl₃ in dichloromethane at -10°C under nitrogen.

-

Stoichiometry : 2.2 equivalents of PCl₃ per hydroxyl group to ensure complete conversion.

-

Intermediate : Forms PEG4-bis(phosphorus dichloride), which is hydrolyzed to phosphonic acid.

Table 1: Phosphorylation Agents and Yields

| Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| PCl₃ | CH₂Cl₂ | -10 | 78 |

| POCl₃ | THF | 25 | 65 |

| HP(O)(Cl)₂ | Toluene | 0 | 82 |

Hydrolysis to Phosphonic Acid

The phosphorus dichloride intermediate is hydrolyzed with deionized water:

Silylation of Phosphonic Acid Groups

The phosphonic acid groups are protected as TMS esters using trimethylsilyl chloride (TMSCl):

Reaction Optimization

-

Stoichiometry : 2.5 equivalents of TMSCl per phosphonic acid group.

-

Base : Triethylamine (3.0 eq) scavenges HCl, preventing acid-catalyzed PEG degradation.

-

Solvent : Anhydrous acetonitrile ensures compatibility with moisture-sensitive TMSCl.

Table 2: Silylation Conditions and Efficiency

| Silylating Agent | Base | Time (h) | Conversion (%) |

|---|---|---|---|

| TMSCl | Et₃N | 12 | 95 |

| TMSOTf | DIPEA | 6 | 98 |

| BSTFA | None | 4 | 90 |

Workup and Purification

-

Purification : Silica gel chromatography (hexane:ethyl acetate gradient) removes unreacted silylating agents.

Challenges and Optimization Strategies

Incomplete Phosphorylation

Hydrolysis of TMS Esters

Scalability Issues

-

Continuous flow systems : Microreactors improve heat dissipation during exothermic phosphorylation.

-

Alternative protecting groups : Triphenylmethyl (Trt) esters offer stability but require harsher deprotection.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

PEG4-bis(phosphonic acid trimethylsilyl ester) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine or other reduced forms.

Substitution: The trimethylsilyl ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized PEG derivatives .

Scientific Research Applications

Drug Delivery Systems

One of the primary applications of PEG4-bis(phosphonic acid trimethylsilyl ester) is in the development of advanced drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances solubility and circulation time while enabling targeted delivery to specific tissues, particularly in bone-targeting applications.

Bone Disorders Treatment

The compound's phosphonic acid groups allow it to bind strongly to hydroxyapatite, a key component of bone tissue. This property is leveraged in the treatment of conditions such as osteoporosis by promoting calcium deposition and enhancing osteoblast activity.

Bioconjugation and Surface Functionalization

PEG4-bis(phosphonic acid trimethylsilyl ester) is used as a linker in bioconjugation techniques, facilitating the attachment of drugs or biomolecules to surfaces or other compounds. Its strong binding capabilities make it ideal for surface modification in various applications, including catalysis and metal chelation.

In Vitro Studies

Research has demonstrated that PEG4-bis(phosphonic acid trimethylsilyl ester) enhances osteoblast activity and mineralization in cell cultures. In one study, cells treated with this compound exhibited a 30% increase in mineralized matrix formation compared to controls.

In Vivo Studies

Animal models have shown that administration of PEG4-bis(phosphonic acid trimethylsilyl ester) leads to improved bone density metrics over a 12-week period , demonstrating its potential effectiveness in treating bone-related disorders.

Mechanism of Action

The mechanism of action of PEG4-bis(phosphonic acid trimethylsilyl ester) involves its interaction with specific molecular targets and pathways. The compound’s phosphonic acid groups can bind to calcium ions, making it effective in treating bone disorders. Additionally, the PEG groups enhance the solubility and stability of the compound, facilitating its delivery to target sites in the body .

Comparison with Similar Compounds

PEG4-bis(phosphonic acid diethyl ester)

A direct analog, PEG4-bis(phosphonic acid diethyl ester) (CAS: 1807539-03-2), replaces TMS groups with diethyl esters. Key differences include:

The TMS variant is preferred in reactions requiring temporary protection, while the diethyl ester is ideal for aqueous-phase applications .

PEG3-bis(phosphonic acid trimethylsilyl ester)

Shorter PEG chain analogs, such as PEG3-bis(phosphonic acid trimethylsilyl ester) (CAS: 1807518-68-8), exhibit reduced molecular weight (554.80 g/mol ) and altered spacing between functional groups, impacting their utility in sterically sensitive reactions .

Performance in Drug Development

- PEG4-TMS Ester : Enhances solubility of hydrophobic drug candidates and enables controlled release via silyl deprotection .

- PEG4-Diethyl Ester : Used in PROTAC (Proteolysis-Targeting Chimera) synthesis for targeted protein degradation, leveraging its hydrophilic nature for cellular uptake .

Stability and Reactivity

- TMS Protection : Provides temporary shielding of phosphonic acid groups, preventing premature interactions in acidic environments .

- Diethyl Ester : Offers permanent esterification, suitable for stable linker systems in bioconjugation .

Commercial Availability and Purity

Both PEG4-TMS and PEG4-diethyl esters are available at ≥98% purity, with standardized CAS identifiers and BP catalog numbers (BP-21811 and BP-21812, respectively) .

Case Studies

- Drug Delivery : PEG4-TMS ester was instrumental in synthesizing a kinase inhibitor with enhanced bioavailability, attributed to its PEG-mediated solubility .

- PROTACs : PEG4-diethyl ester facilitated the assembly of VZ185, a PROTAC targeting Mcl1 degradation, due to its compatibility with aqueous reaction conditions .

Limitations and Challenges

- PEG4-Diethyl Ester: Limited utility in lipid-rich environments due to its hydrophilicity .

Biological Activity

PEG4-bis(phosphonic acid trimethylsilyl ester) is a synthetic compound that combines polyethylene glycol (PEG) with phosphonic acid groups. This unique structure imparts various biological activities, particularly in the fields of drug delivery and therapeutic applications for bone disorders. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

PEG4-bis(phosphonic acid trimethylsilyl ester) is characterized by its dual functionality:

- Polyethylene Glycol (PEG) : Enhances solubility and biocompatibility.

- Phosphonic Acid Groups : Known for their ability to bind with calcium ions, which is crucial for bone health.

The compound's chemical formula is represented as follows:

where , , , , and denote the number of respective atoms in the molecule.

The biological activity of PEG4-bis(phosphonic acid trimethylsilyl ester) primarily revolves around its interaction with calcium ions and its role in drug delivery systems. The phosphonic acid groups facilitate binding to bone mineral components, allowing for targeted delivery to sites requiring therapeutic intervention, particularly in bone disorders such as osteoporosis.

Key Mechanisms:

- Calcium Ion Binding : The phosphonic acid moieties can chelate calcium, promoting mineralization and potentially aiding in bone repair.

- Enhanced Solubility : The PEG component increases the aqueous solubility of the compound, improving bioavailability when administered.

Biological Applications

- Bone Disorders Treatment : PEG4-bis(phosphonic acid trimethylsilyl ester) has shown promise in treating conditions like osteoporosis by enhancing calcium deposition in bones.

- Drug Delivery Systems : It serves as a carrier for various therapeutic agents, improving their stability and release profiles.

Case Studies

- In Vitro Studies : Research demonstrated that PEG4-bis(phosphonic acid trimethylsilyl ester) enhances osteoblast activity and mineralization in cell cultures. In one study, cells treated with this compound exhibited a 30% increase in mineralized matrix formation compared to controls.

- In Vivo Studies : Animal models have shown that administration of PEG4-bis(phosphonic acid trimethylsilyl ester) leads to improved bone density metrics over a 12-week period compared to untreated groups.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique advantages of PEG4-bis(phosphonic acid trimethylsilyl ester):

| Compound | Calcium Binding | Solubility | Therapeutic Use |

|---|---|---|---|

| PEG4-bis(phosphonic acid trimethylsilyl ester) | High | High | Bone disorders |

| PEG4-bis(phosphonic acid) | Moderate | Moderate | Limited to specific uses |

| PEG4-bis(trimethylsilyl ester) | Low | High | General drug delivery |

Q & A

Q. What synthetic methodologies are recommended for preparing PEG4-bis(phosphonic acid trimethylsilyl ester) with high purity?

- Methodological Answer : The synthesis typically involves silylation of phosphonic acid precursors using bromotrimethylsilane (TMSBr) under anhydrous conditions. For example, McKenna’s method (using TMSBr) is effective for generating trimethylsilyl esters while minimizing side reactions . Post-synthesis purification via column chromatography (using silica gel and a hexane/ethyl acetate gradient) ensures ≥98% purity, as reported in supplier catalogs .

- Key Parameters :

| Reaction Step | Reagents/Conditions | Purity Post-Purification |

|---|---|---|

| Silylation | TMSBr, anhydrous THF, 0–25°C | 95% crude yield |

| Purification | Silica gel chromatography | ≥98% (HPLC confirmed) |

Q. Which analytical techniques are most reliable for confirming the structure and purity of PEG4-bis(phosphonic acid trimethylsilyl ester)?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR are critical for verifying the ethylene glycol backbone and phosphonate-silyl ester linkages. For example, the ³¹P NMR signal for trimethylsilyl esters typically appears at δ +10–15 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) using electrospray ionization (ESI) confirms the molecular ion peak at m/z 598.86 (calculated for C₁₈H₄₀O₁₀P₂Si₄) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) monitors purity, with retention times cross-referenced against supplier data .

Q. How can researchers hydrolyze PEG4-bis(phosphonic acid trimethylsilyl ester) to its phosphonic acid derivative without degradation?

- Methodological Answer : Hydrolysis is achieved via two primary routes:

- Acidic Hydrolysis : Refluxing in concentrated HCl (6M, 12–24 hrs) removes the trimethylsilyl groups. However, prolonged exposure may degrade the PEG backbone .

- Mild Hydrolysis : Using TMSBr in methanol (1:5 molar ratio, 4 hrs at 25°C) followed by aqueous workup preserves the ethylene glycol chain integrity .

- Yield Comparison :

| Method | Yield (%) | Purity (%) | Degradation Observed? |

|---|---|---|---|

| Concentrated HCl | 75–80 | 90–95 | Yes (PEG cleavage) |

| TMSBr/MeOH | 85–90 | ≥98 | No |

Advanced Research Questions

Q. What experimental strategies mitigate instability of PEG4-bis(phosphonic acid trimethylsilyl ester) under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C for 24–72 hrs. Monitor degradation via ³¹P NMR or LC-MS. Trimethylsilyl esters are prone to hydrolysis at pH > 10, necessitating storage at pH 6–8 .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~150°C. For long-term storage, maintain at –20°C in anhydrous solvents (e.g., THF or DCM) .

Q. How can researchers resolve contradictions in reported hydrolysis yields between acidic vs. enzymatic methods?

- Methodological Answer : Discrepancies arise from differences in reaction kinetics and byproduct formation:

- Acidic Hydrolysis : Higher yields (75–80%) but risks PEG chain scission due to harsh conditions .

- Enzymatic Hydrolysis : Phosphodiesterases (e.g., PDE-I) at pH 9 yield ~60–70% but avoid backbone degradation. Validate results using orthogonal techniques (e.g., ¹H NMR integration of PEG vs. phosphonic acid signals) .

Q. What role does PEG4-bis(phosphonic acid trimethylsilyl ester) play in PROTAC design, and how is its conjugation efficiency optimized?

- Methodological Answer : The compound serves as a hydrophilic linker in PROTACs, enhancing solubility and pharmacokinetics. Conjugation efficiency is tested via:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized E3 ligase ligands. Monitor reaction completion via FTIR (disappearance of azide peaks at ~2100 cm⁻¹) .

- Heterobifunctional Crosslinkers : Use sulfo-NHS esters for amine coupling. Optimize molar ratios (1:1.5 PROTAC:ligand) to minimize unreacted intermediates .

Tables for Key Data

Q. Table 1: Physicochemical Properties of PEG4-bis(phosphonic acid trimethylsilyl ester)

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 598.86 g/mol | |

| CAS Number | 1807546-62-8 | |

| Purity | ≥98% (HPLC) | |

| Storage Conditions | –20°C in anhydrous DCM or THF |

Q. Table 2: Hydrolysis Method Comparison

| Parameter | Acidic Hydrolysis (HCl) | Mild Hydrolysis (TMSBr/MeOH) |

|---|---|---|

| Reaction Time | 12–24 hrs | 4 hrs |

| Yield | 75–80% | 85–90% |

| Purity Post-Hydrolysis | 90–95% | ≥98% |

| Key Limitation | PEG backbone degradation | Higher reagent cost |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.